Home > Products > Screening Compounds P146812 > 3-Amino-3-(oxan-4-YL)butanoic acid
3-Amino-3-(oxan-4-YL)butanoic acid -

3-Amino-3-(oxan-4-YL)butanoic acid

Catalog Number: EVT-13432920
CAS Number:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-3-(oxan-4-yl)butanoic acid, also known as (3R)-3-amino-3-(oxan-4-yl)propanamide, is an amino acid derivative featuring a unique oxane ring structure. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Source and Classification

This compound is classified as an amino acid derivative, specifically a substituted propanamide. It can be sourced from synthetic methods involving the reaction of oxane derivatives with amino-propanamide precursors. The molecular formula of 3-amino-3-(oxan-4-yl)butanoic acid is C8H16N2O2C_8H_{16}N_2O_2, and it has a molecular weight of approximately 172.22 g/mol.

Synthesis Analysis

Methods

The synthesis of 3-amino-3-(oxan-4-yl)butanoic acid typically involves several key steps:

  1. Formation of the Oxane Ring: The oxane ring is synthesized through cyclization reactions involving appropriate precursors.
  2. Amino Acid Backbone Construction: This is achieved through amination and carboxylation reactions.
  3. Purification: The final product may undergo purification methods such as crystallization or chromatography to isolate the desired compound.

Technical Details

In industrial settings, synthesis may utilize large-scale reactors and continuous flow systems to enhance yield and consistency. Common solvents include dichloromethane and ethanol, and catalysts like palladium or platinum complexes may be employed to facilitate reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-amino-3-(oxan-4-yl)butanoic acid features an oxane ring attached to a propanamide backbone.

Data

  • IUPAC Name: (3R)-3-amino-3-(oxan-4-yl)propanamide
  • InChI Key: KSAVFNYOYFWHBP-SSDOTTSWSA-N
  • Canonical SMILES: C1COCCC1C(CC(=O)N)N

The presence of the oxane ring contributes to the compound's unique chemical properties, distinguishing it from other amino acids.

Chemical Reactions Analysis

Reactions

3-amino-3-(oxan-4-yl)butanoic acid can participate in various chemical reactions:

  1. Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  2. Reduction: The oxane ring can be reduced to yield more stable cyclic structures.
  3. Substitution: The amino group can engage in nucleophilic substitution reactions, forming new derivatives.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products from these reactions include various derivatives such as nitro and substituted amino compounds.

Mechanism of Action

The mechanism of action for 3-amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through interaction with binding domains. These interactions can lead to significant changes in cellular pathways and physiological effects, making it a subject of interest in pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-amino-3-(oxan-4-yl)butanoic acid include:

  • State: Typically exists as a solid at room temperature.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

These properties influence its behavior in various chemical environments and applications in scientific research.

Applications

Scientific Uses

3-amino-3-(oxan-4-yl)butanoic acid has several applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential role in enzyme inhibition and protein binding.
  3. Medicine: Explored for therapeutic effects in treating specific diseases.
  4. Industry: Utilized in producing specialty chemicals and pharmaceuticals.
Introduction to 3-Amino-3-(oxan-4-yl)butanoic Acid in Contemporary Medicinal Chemistry

3-Amino-3-(oxan-4-yl)butanoic acid (PubChem CID: 83697313, C₉H₁₇NO₃) is a structurally specialized γ-aminobutyric acid (GABA) derivative featuring a tetrahydropyran (oxane) ring substituted at the β-carbon position of the butanoic acid backbone [2]. This design integrates a conformationally constrained oxygen heterocycle, distinguishing it from linear-chain GABA analogs and potentially enhancing target selectivity. Within medicinal chemistry, such structural motifs are strategically employed to modulate the activity of pyridoxal 5′-phosphate (PLP)-dependent enzymes, particularly aminotransferases involved in neurotransmitter and amino acid metabolism. The tetrahydropyranyl moiety offers steric bulk and electronic characteristics that influence binding interactions within enzyme active sites, positioning this compound within ongoing efforts to develop targeted enzyme inactivators for neurological disorders and cancers [2] [8].

Role as a Mechanism-Based Enzyme Inactivator in Aminotransferase Systems

Mechanism-based inactivators (suicide substrates) are catalytically transformed by their target enzyme into reactive intermediates that covalently modify the active site, leading to sustained inhibition. 3-Amino-3-(oxan-4-yl)butanoic acid is hypothesized to function within this paradigm for aminotransferases, particularly γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a PLP-dependent enzyme critical for GABA catabolism in the central nervous system; its inhibition elevates GABA levels, offering therapeutic potential for epilepsy and addiction [3] [9].

The proposed inactivation mechanism involves initial Schiff base formation between the compound’s primary amine and the enzyme-bound PLP cofactor (internal aldimine), generating an analog of the substrate-PLP external aldimine (Step 1, Table 1). Subsequent catalytic steps likely involve abstraction of a proton adjacent to the carboxylate group, forming a quinonoid intermediate. Crucially, the tetrahydropyranyl substituent at C3 is postulated to sterically or electronically destabilize the quinonoid intermediate or impede the subsequent transamination step (Step 2). This disruption may lead to the generation of a reactive electrophilic species (e.g., an unsaturated ketone or aldehyde via β-elimination) or a tightly bound complex that cannot undergo further productive catalysis, ultimately inactivating the enzyme [3] [9].

Evidence supporting this mechanism stems from studies of structurally analogous compounds. Fluorinated analogs like 3-amino-4-fluorobutanoic acid exhibit mechanism-based inactivation of GABA-AT, characterized by covalent adduct formation, metabolic turnover (release of fluoride ions/acetoacetate), and stoichiometric studies confirming covalent modification [3]. While direct kinetic data (kᵢₙₐcₜ, partition ratio) for 3-amino-3-(oxan-4-yl)butanoic acid requires further elucidation, its structural similarity to established inactivators suggests a shared mechanistic basis. The tetrahydropyran ring may enhance selectivity or alter the inactivation pathway compared to smaller or fluorinated analogs by imposing distinct steric constraints within the GABA-AT active site [3] [9].

Table 1: Key Steps in the Proposed Mechanism-Based Inactivation of GABA-AT by 3-Amino-3-(oxan-4-yl)butanoic Acid

StepChemical ProcessEnzyme InteractionPotential Outcome
1TransaldiminationCompound amine displaces Lys-PLP Schiff base, forming external aldimine.PLP cofactor activated; substrate analog positioned for catalysis.
2Proton Abstraction/Quinonoid FormationEnzyme base abstracts α-proton (relative to aldimine N), forming quinonoid intermediate.Electron delocalization onto C4′; potential for nucleophilic attack or elimination.
3Catalytic Disruption/Intermediate GenerationTetrahydropyran substituent impedes protonation/transamination; potential β-elimination.Generation of reactive electrophile (e.g., Michael acceptor) or dead-end complex.
4Enzyme InactivationReactive species alkylates active site nucleophile (e.g., Lys329); complex blocks site.Covalent adduct formation or tight non-covalent binding halts catalytic cycle.

Structural Analogs in the GABA-AT and hOAT Inhibitor Development Landscape

3-Amino-3-(oxan-4-yl)butanoic acid occupies a distinct niche within the broader landscape of GABA and branched-chain amino acid analog inhibitors targeting PLP-dependent aminotransferases. Its design incorporates principles observed in clinically and preclinically significant compounds, facilitating comparative analysis:

  • GABA Derivatives with Heterocyclic/Bicyclic Constraints: Vigabatrin (γ-vinyl GABA), an FDA-approved GABA-AT inactivator, relies on a Michael acceptor mechanism [3] [9]. CPP-115 ((1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid), a vastly more potent vigabatrin analog, utilizes a novel mechanism involving enzyme-catalyzed defluorination and carboxylate formation inducing a conformational trap [9]. Similarly, bicyclo[3.2.1]octene-bearing GABA derivatives (e.g., Compound 7 from WQQ-345 optimization) demonstrate potent inhibition of branched-chain amino acid aminotransferase 1 (BCAT1), a target in cancer therapy, showcasing the impact of rigid fused-ring systems on target affinity and selectivity [8]. The tetrahydropyran ring in 3-amino-3-(oxan-4-yl)butanoic acid represents a monocyclic constraint strategy, potentially offering synthetic accessibility while probing spatial requirements within different aminotransferase active sites (GABA-AT vs. BCAT1 vs. hOAT).
  • β-Substituted GABA Analogs: Compounds like (R)- and (S)-4-amino-3-hydroxybutanoic acid (GABOB) exhibit enantioselective activity at GABA receptor subtypes (GABAA, GABAB, GABAC), highlighting the critical role of stereochemistry and β-functionalization (hydroxy group) in modulating receptor interactions [5]. While 3-amino-3-(oxan-4-yl)butanoic acid lacks the β-hydroxy group, its quaternary β-carbon substituted with a heterocycle represents a significant steric and electronic perturbation, likely directing its activity towards aminotransferases rather than receptors. 3-Amino-4-(4-hydroxyphenyl)butanoic acid exemplifies β-aryl substitution, diversifying the structural classes explored [4].
  • Amino Acid Analogs Targeting Related Aminotransferases: The design principles extend beyond GABA analogs. 3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) derivatives are potent inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease overexpressed in tumors, acting primarily via zinc chelation rather than PLP-dependent mechanisms [10]. This illustrates how the core scaffold of 3-amino-3-substituted carboxylic acids can be adapted to target diverse enzyme classes by varying the substituent and stereochemistry. Similarly, (3-amino-2-hydroxypropyl)methylphosphinic acid targets GABA receptors, demonstrating the pharmacophore versatility of substituted aminocarboxylates/phosphinates [5].

The development of 3-amino-3-(oxan-4-yl)butanoic acid reflects a rational medicinal chemistry strategy: modifying a core neurotransmitter/amino acid structure (GABA) with a sterically demanding, synthetically tractable heterocycle (tetrahydropyran) to probe and potentially inhibit specific PLP-dependent aminotransferase enzymes. Its value lies in its distinct structure-activity relationship (SAR) profile compared to existing constrained analogs (vigabatrin, CPP-115, bicyclic derivatives) or β-substituted analogs (GABOB), contributing to the understanding of steric and electronic tolerances within aminotransferase active sites and aiding the design of more selective next-generation inhibitors [2] [3] [8].

Table 2: Key Structural Analogs and Derivatives of 3-Amino-3-(oxan-4-yl)butanoic Acid in Enzyme Inhibitor Development

Compound NameCore Structure FeaturePrimary Target Enzyme/ReceptorSignificance/Mechanistic Insight
3-Amino-3-(oxan-4-yl)butanoic acidβ-Tetrahydropyranyl substitutionGABA-AT (proposed)Probes steric tolerance in PLP enzyme active sites; potential mechanism-based inactivator.
Vigabatrin (γ-Vinyl GABA)γ-Vinyl substitutionGABA-ATFDA-approved inactivator (Michael addition/enamine mechanisms). Reference compound.
CPP-115β,β-DifluoromethylenecyclopentaneGABA-ATUltra-potent inactivator (conformational trap via defluorination/carboxylate formation).
WQQ-345 / Compound 7 (Bicyclic GABA)Bicyclo[3.2.1]octene constraintBCAT1Demonstrates scaffold extension to BCAT inhibition for oncology; improved potency over lead.
(R)-/(S)-4-Amino-3-hydroxybutanoic acidβ-Hydroxy substitutionGABAA, GABAB, GABACHighlights enantioselectivity and receptor subtype specificity imparted by β-functionalization.
3-Amino-4-(4-hydroxyphenyl)butanoic acidβ-(4-Hydroxyphenyl) substitutionNot specified (PubChem)Illustrates β-aryl substituted GABA analog diversity.
AHPA Derivatives (e.g., MA0)β-Hydroxy-α-amino-γ-phenyl substitutionAminopeptidase N (APN/CD13)Shows core scaffold application to metalloprotease inhibition via zinc chelation.

Properties

Product Name

3-Amino-3-(oxan-4-YL)butanoic acid

IUPAC Name

3-amino-3-(oxan-4-yl)butanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-9(10,6-8(11)12)7-2-4-13-5-3-7/h7H,2-6,10H2,1H3,(H,11,12)

InChI Key

YRJLKBBTNGXQFN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCOCC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.